2'-Prenylisorhamnetin
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Overview
Description
2’-Prenylisorhamnetin is a naturally occurring flavonoid compound known for its potent antioxidant and anti-inflammatory properties. It is chemically identified as 3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one and has a molecular formula of C21H20O7. This compound is found in various plants and has been extensively studied for its potential therapeutic benefits, including its role in combating cancer, cardiovascular diseases, and neurodegenerative conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Prenylisorhamnetin typically involves the prenylation of isorhamnetin. Prenylation is a biochemical modification where a prenyl group is added to a molecule. This process can be catalyzed by prenyltransferases, which facilitate the transfer of prenyl groups from prenyl donors to acceptor molecules . The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to optimize the yield.
Industrial Production Methods: Industrial production of 2’-Prenylisorhamnetin may involve the extraction of the compound from plant sources or the use of biotechnological methods to enhance production. Techniques such as enzymatic hydrolysis and biotransformation using microbial cultures are employed to increase the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Prenylisorhamnetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Prenylisorhamnetin, each with distinct chemical and biological properties .
Scientific Research Applications
2’-Prenylisorhamnetin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study flavonoid chemistry and the effects of prenylation on the chemical properties of flavonoids.
Biology: The compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Research has shown that 2’-Prenylisorhamnetin has potential therapeutic benefits in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 2’-Prenylisorhamnetin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . Key molecular targets include nuclear receptors, kinases, and G protein-coupled receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Comparison with Similar Compounds
2’-Prenylisorhamnetin is unique among flavonoids due to its prenyl group, which enhances its biological activity and bioavailability. Similar compounds include:
Isorhamnetin: A non-prenylated flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with potent antioxidant effects but lacking the prenyl group, which may affect its bioavailability and potency.
Kaempferol: A flavonoid with similar structural features but different biological activities due to the absence of the prenyl group.
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-12-13(6-7-14(23)20(12)27-3)21-19(26)18(25)17-15(24)8-11(22)9-16(17)28-21/h4,6-9,22-24,26H,5H2,1-3H3 |
InChI Key |
ZKZZUIRTCQKWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Origin of Product |
United States |
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